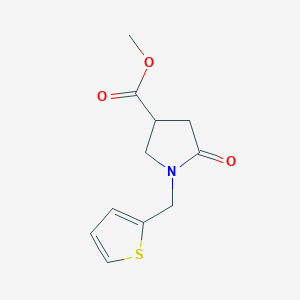

Methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate

Description

Methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 5-oxo-pyrrolidine core esterified at the 3-position and substituted at the 1-position with a thiophen-2-ylmethyl group. These analogs are frequently studied for their biological activities, including anticancer and antioxidant effects, and their synthesis often involves esterification or coupling reactions .

Properties

IUPAC Name |

methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-15-11(14)8-5-10(13)12(6-8)7-9-3-2-4-16-9/h2-4,8H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITDVVRSFUQQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

Introduction of the Thiophen-2-ylmethyl Group: This can be achieved through nucleophilic substitution reactions where a suitable thiophene derivative reacts with the pyrrolidine intermediate.

Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative with methanol in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

Reduction Products: Amines and other reduced forms.

Substitution Products: Derivatives with various functional groups attached to the pyrrolidine ring.

Scientific Research Applications

Pharmacological Properties

Methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate has been characterized for its activity as a neuropeptide receptor antagonist, specifically targeting the relaxin-3/RXFP3 system. This system is implicated in various physiological processes, including stress response and appetite regulation . The compound's structural features contribute to its binding affinity and selectivity towards RXFP3 receptors, making it a candidate for further drug development.

Synthesis and Characterization

The synthesis of methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate typically involves the condensation of 5-oxopyrrolidine derivatives with thiophenyl methyl groups. The process can yield compounds with high purity (>95%) as verified by HPLC analyses .

Key Synthetic Steps :

- Condensation Reaction : The reaction between 1-substituted 5-oxopyrrolidine-3-carboxylic acid and thiophenes.

- Characterization Techniques : Utilization of NMR spectroscopy, mass spectrometry, and chromatography to confirm the structure and purity.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the compound's structure can significantly influence its pharmacological activity. For instance, the length of the linker between the thiophenyl group and the pyrrolidine moiety affects antagonist potency at RXFP3 receptors. Compounds with shorter or longer linkers showed decreased activity compared to the original compound .

Table: SAR Results Summary

| Compound | Linker Length | RXFP3 Antagonist Activity (IC50) |

|---|---|---|

| Original | Standard | 7.90 μM |

| Shorter | Short | Inactive |

| Longer | Long | Not favored |

| Thiophen | Standard | 5.28 μM |

Therapeutic Potential

Due to its ability to modulate neuropeptide systems, methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate holds promise for treating neurological disorders such as anxiety and depression. Its antagonistic action on RXFP3 receptors may help in regulating mood and stress responses .

Case Studies and Research Findings

Several studies have explored the compound's efficacy in vitro and in vivo:

Case Study 1 :

A study demonstrated that analogs of methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine exhibited varying degrees of RXFP3 antagonism, suggesting that further structural modifications could enhance therapeutic efficacy .

Case Study 2 :

Research indicated that compounds derived from this scaffold could serve as lead candidates for developing new treatments for epilepsy due to their neuroactive properties .

Mechanism of Action

The mechanism by which Methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃ in 5g ) may enhance metabolic stability, while aromatic amines (e.g., 4-(phenylamino)phenyl in compound 37 ) improve antioxidant activity.

- Synthetic Yields : Yields vary widely (41–72%), influenced by steric and electronic factors in coupling/esterification steps.

- Physical State : Most analogs are crystalline solids, but bulky substituents (e.g., -CF₃) can result in oils .

Pharmacological Activity

Anticancer Activity

- Compound 37 Derivatives : The hydrazide derivative (38) and isatin-conjugated analog (39) show dose-dependent cytotoxicity in colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar range .

- 3,4,5-Trimethoxyphenyl Analogs : Exhibit potent anticancer activity, likely due to enhanced membrane permeability from methoxy groups .

Antioxidant Activity

- Compound 37: Demonstrates radical scavenging activity in DPPH assays, attributed to the electron-rich 4-(phenylamino)phenyl group .

Structural Analysis Techniques

- NMR and HRMS : Universally employed for confirming substituent placement and purity .

Biological Activity

Methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities and structural characteristics. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₃S |

| Molecular Weight | 239.29 g/mol |

| CAS Number | 175136-92-2 |

The compound features a pyrrolidine ring substituted with a thiophenyl group, which contributes to its biological activity.

Antagonistic Properties

Research indicates that methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate exhibits antagonist activity against specific neuropeptide receptors. A study focusing on the relaxin-3/RXFP3 system demonstrated that analogs of this compound could modulate receptor activity effectively. The structure of the compound is crucial for its antagonistic properties, as modifications to the thiophenyl linkage significantly influence potency and efficacy .

Table 1: Structure-Activity Relationship (SAR) Findings

| Compound Variant | IC₅₀ (µM) | Observations |

|---|---|---|

| Methyl 5-Oxo... | 7.90 | Original structure; moderate potency |

| Phenethyl variant | 4.72 | Improved activity compared to original |

| Shorter phenyl variant | >10 | Loss of activity |

| 3-Pyridyl variant | 2.12 | More potent than original |

The SAR studies highlight the importance of the thiophenyl group in maintaining receptor affinity and suggest that further structural modifications could enhance biological activity.

Antimicrobial and Antioxidant Activities

In addition to its antagonistic properties, methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate has been evaluated for antimicrobial and antioxidant activities. Preliminary studies suggest that compounds with similar structures exhibit varying degrees of effectiveness against microbial strains and oxidative stress markers .

Case Studies

- Neuropeptide Modulation : A study published in Nature examined the effects of methyl 5-oxo derivatives on RXFP3 receptor signaling pathways. The results indicated that certain modifications led to enhanced receptor antagonism, providing insights into potential therapeutic applications for stress-related disorders .

- Antimicrobial Efficacy : A comparative analysis of several pyrrolidine derivatives demonstrated that compounds with thiophene substitutions exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings suggest that the presence of the thiophene moiety enhances membrane permeability, facilitating greater antimicrobial action .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate?

The synthesis typically involves multi-step reactions starting with functionalized pyrrolidine or thiophene precursors. For example:

- Step 1 : React a pyrrolidine-3-carboxylate derivative with a thiophen-2-ylmethyl group under nucleophilic substitution conditions, using bases like NaH or K₂CO₃ in anhydrous DMF .

- Step 2 : Introduce the 5-oxo group via oxidation of the pyrrolidine ring using reagents such as Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane .

- Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals, as demonstrated in similar pyrrolidine carboxylate syntheses .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation:

- Grow single crystals via slow evaporation of a solvent mixture (e.g., ethyl acetate/ethanol).

- Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine the structure using SHELXL (for small molecules) , and visualize with Mercury CSD 2.0 for bond lengths, angles, and torsional analysis .

- Key parameters: Compare experimental puckering amplitudes (e.g., C5 deviation from the pyrrolidine plane) to Cremer-Pople ring puckering coordinates for validation .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., thiophene protons at δ 7.0–7.5 ppm, pyrrolidine methylene groups at δ 3.0–4.0 ppm) .

- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl/thiophene vibrations (C-S at ~700 cm⁻¹) .

- HRMS : Use ESI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃NO₃S: calc. 252.0695, observed 252.0698) .

Advanced Research Questions

Q. How can conformational flexibility of the pyrrolidine ring impact biological activity or crystallization?

The 5-oxo group induces a flattened boat conformation in the pyrrolidine ring, as observed in ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate (C5 deviation: 0.224 Å from the mean plane) . Computational methods (DFT/B3LYP/6-31G*) can model energy barriers for puckering transitions. Experimentally, variable-temperature NMR or X-ray studies at 100–298 K reveal dynamic puckering, which may affect ligand-receptor binding or crystal packing .

Q. How to resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Disorder : Apply SHELXL’s PART and SUMP commands to model partial occupancy solvent/atoms .

- Twinning : Use PLATON’s TWIN/BASF tools for detwinning. For example, refine data with a twin matrix (e.g., 0.85:0.15 ratio for two domains) .

- Validation : Cross-check with Mercury’s void analysis to identify unaccounted electron density regions .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce stereoselectivity at the pyrrolidine C3/C4 positions .

- Catalytic asymmetric synthesis : Employ Jacobsen’s thiourea catalysts for Michael additions involving thiophene derivatives .

- Chiral HPLC : Validate enantiopurity with a Chiralpak IA column (hexane:isopropanol = 90:10, flow rate 1.0 mL/min) .

Q. How to design a multi-step synthesis route incorporating this compound into larger bioactive scaffolds?

- Step 1 : Functionalize the 3-carboxylate group via amidation (e.g., EDC/HOBt coupling with aminothiazoles) .

- Step 2 : Introduce pharmacophores at the thiophene-2-ylmethyl position via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, aryl boronic acids) .

- Step 3 : Screen for bioactivity using assays like MIC (antimicrobial) or MTT (cytotoxicity), referencing similar pyrrolidine-thiophene hybrids .

Q. How to analyze stability under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hr. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal stability : Perform TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition points (>200°C typical for pyrrolidine carboxylates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.